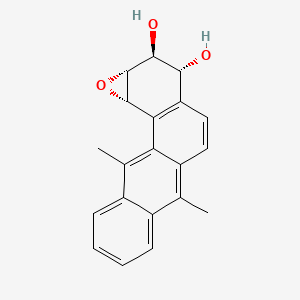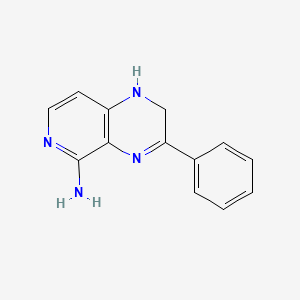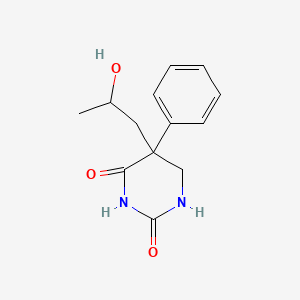
5-(2-Hydroxypropyl)-5-phenyl-1,3-diazinane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of NSC 289472 involves several steps, starting with the preparation of the key intermediate, (S)-N-(1-formamido-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide . The synthetic route typically includes:
Formation of the intermediate: This involves the reaction of pyrazine-2-carboxylic acid with (S)-1-amino-3-phenylpropan-2-ol under specific conditions to form the intermediate.
Cyclization: The intermediate undergoes cyclization to form the final product, NSC 289472.
Analyse Chemischer Reaktionen
NSC 289472 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
NSC 289472 has several scientific research applications:
Wirkmechanismus
NSC 289472 exerts its effects by inhibiting the 20S proteasome, a key component of the ubiquitin-proteasome system responsible for protein degradation . This inhibition disrupts the normal function of the proteasome, leading to the accumulation of proteins within the cell, which can induce apoptosis in cancer cells. The molecular targets and pathways involved include the proteasome subunits and various signaling pathways related to cell cycle regulation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
NSC 289472 is similar to other proteasome inhibitors, such as bortezomib and carfilzomib. it is unique in its specific structure and the way it interacts with the proteasome. Similar compounds include:
Bortezomib: The parent compound from which NSC 289472 is derived.
Carfilzomib: Another proteasome inhibitor with a different structure and mechanism of action.
Ixazomib: A proteasome inhibitor used in the treatment of multiple myeloma.
NSC 289472’s uniqueness lies in its specific inhibition profile and its role as a metabolite, providing insights into the metabolism and degradation of proteasome inhibitors.
Eigenschaften
CAS-Nummer |
2152-51-4 |
|---|---|
Molekularformel |
C13H16N2O3 |
Molekulargewicht |
248.28 g/mol |
IUPAC-Name |
5-(2-hydroxypropyl)-5-phenyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C13H16N2O3/c1-9(16)7-13(10-5-3-2-4-6-10)8-14-12(18)15-11(13)17/h2-6,9,16H,7-8H2,1H3,(H2,14,15,17,18) |
InChI-Schlüssel |
XODRCYQSPARZSK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1(CNC(=O)NC1=O)C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-1-[2-(2-methylpropanoyl)diazepan-1-yl]propan-1-one](/img/structure/B12799092.png)
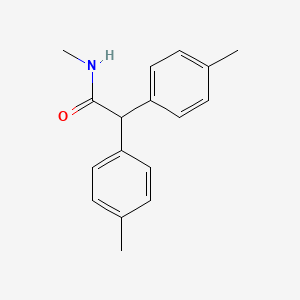
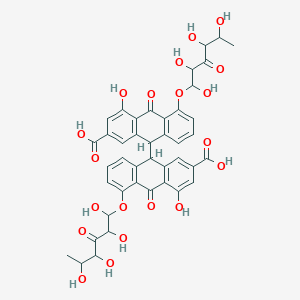
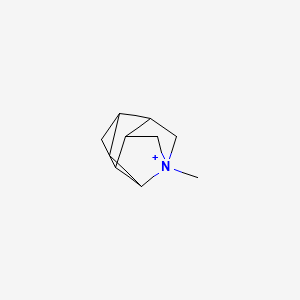
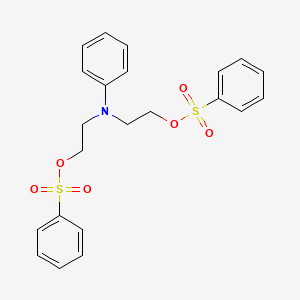
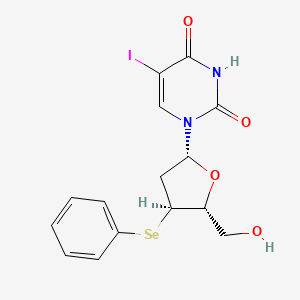
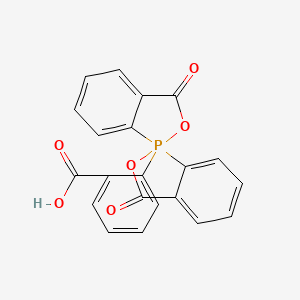
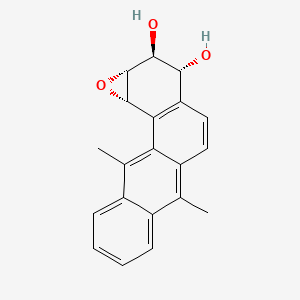
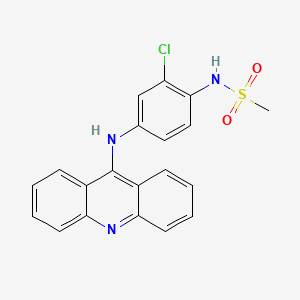
![(5S,6R,9S,17S,18R,21S)-5,9,17,21-tetramethyl-3,15-dioxapentacyclo[16.6.2.26,9.08,13.021,25]octacosa-1(25),8(13),10,22-tetraene-4,12,16,24-tetrone](/img/structure/B12799140.png)
